
1-Isocyanobuta-1,3-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanobuta-1,3-diyne is a chemical compound with the molecular formula C₅HN. It is characterized by the presence of an isocyano group (-NC) attached to a butadiyne backbone, which consists of two triple bonds in conjugation. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Isocyanobuta-1,3-diyne can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiyne with an isocyanide source under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the isocyano group. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isocyanobuta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Isocyanobuta-1,3-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Isocyanobuta-1,3-diyne involves its ability to participate in various chemical reactions due to the presence of the isocyano group and conjugated triple bonds. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiyne: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Isocyano-2-butyne: Similar structure but with different positioning of the isocyano group.
1,4-Diisocyano-1,3-butadiyne: Contains two isocyano groups, leading to different reactivity and applications.
Uniqueness
1-Isocyanobuta-1,3-diyne is unique due to the combination of the isocyano group and conjugated triple bonds, which confer distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
150767-65-0 |
|---|---|
Molekularformel |
C5HN |
Molekulargewicht |
75.07 g/mol |
IUPAC-Name |
1-isocyanobuta-1,3-diyne |
InChI |
InChI=1S/C5HN/c1-3-4-5-6-2/h1H |
InChI-Schlüssel |
STBDUUJTODBNPI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


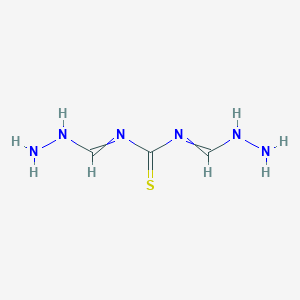
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
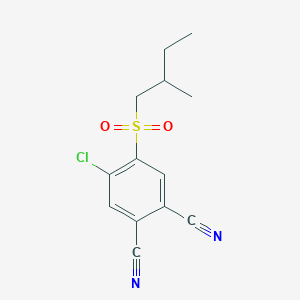

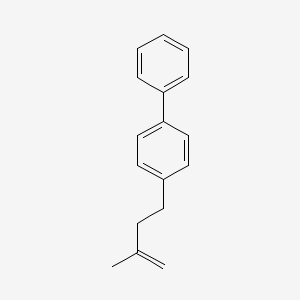
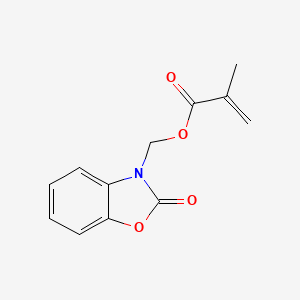

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
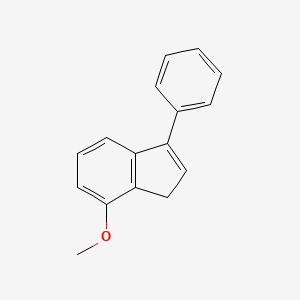
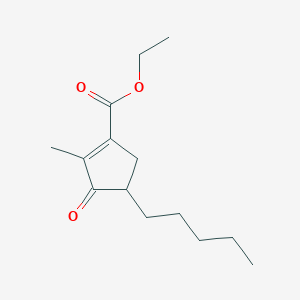
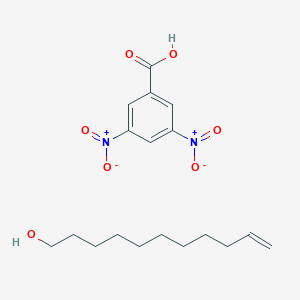
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
